1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride
Description
Properties
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O2.ClH/c1-4-6(7(10)11)5(2)9(3)8-4;/h10-11H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVXRUDSVOJNOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(N=C1C)C)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704023 | |
| Record name | (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1162262-38-5 | |
| Record name | (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme and Conditions
- Starting materials : 1-Boc-4-halogenopyrazole (where halogen = iodine or bromine).
- Reagents : Pinacol diboron, palladium catalyst ([1,1'-bis(diphenylphosphino)ferrocene] dichloropalladium or its dichloromethane complex), and alkali metal weak acid salts (e.g., potassium acetate).
- Solvents : Mixtures of ethanol, isopropanol, dioxane, methanol, toluene, or water.
- Temperature : 25–110 °C, often reflux conditions under nitrogen atmosphere.
- Reaction time : Approximately 16 hours.
Procedure Summary
- React 1-Boc-4-halogenopyrazole with pinacol diboron in the presence of the palladium catalyst and potassium acetate in an alcoholic solvent.
- After completion, filter and evaporate solvents under reduced pressure.
- Purify the product by extraction with petroleum ether.
- Heat the purified 1-Boc-4-pyrazole pinacol borate to a molten state (140–180 °C) to remove the Boc protecting group and convert to the pyrazole-4-boronic acid pinacol ester.
- Cool, add petroleum ether, stir, filter, and dry to obtain the pure product.
Yields and Purity
- Yields range between 80–86% for the pinacol boronate intermediate.
- Final product yields after deprotection and purification are around 80%.
- The product is typically obtained as an off-white powder with high purity confirmed by NMR.
Advantages
- Mild reaction conditions.
- High yields and selectivity.
- Scalable for industrial production.
- Easy purification steps.
Representative Data Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Borylation | 1-Boc-4-bromopyrazole, pinacol diboron, Pd catalyst, KAc, EtOH, reflux 16h | 82.3 | High purity, NMR confirmed |
| Deprotection & isolation | Heating to 180 °C molten state, petroleum ether wash | 80.2 | Boc removal, pure boronic acid |
Multi-Step Synthesis from Malonaldehyde
An alternative preparation involves a four-step sequence starting from malonaldehyde:
Steps
- Protective bromination : Malonaldehyde is reacted with ethylene glycol and an acid catalyst (p-toluenesulfonic acid or sulfuric acid) in toluene or xylene at 110 °C to form a protected intermediate.
- Methylation : Using methylating agents under controlled conditions.
- Cyclization : Hydrazine derivatives (hydrazine sulfate, hydrate, or hydrochloride) induce ring closure to form the pyrazole ring.
- Boronation : Palladium-catalyzed borylation with diamyl diboron and sodium acetate in tetrahydrofuran or similar solvents at 50–90 °C.
Reaction Conditions and Yields
- Protective bromination and methylation steps are performed under reflux with careful water removal.
- Boronation step uses palladium triphenylphosphine chloride catalyst (1–3% mass of intermediate).
- Overall yields are high, with the final 4-pyrazole boronic acid pinacol ester obtained in approximately 90% yield.
- The product is an off-white powder with melting point around 148–149 °C.
Advantages
- Short reaction sequence.
- Low waste generation.
- Cost-effective raw materials.
- High product quality and yield.
Representative Data Table
| Step | Conditions/Materials | Yield (%) | Remarks |
|---|---|---|---|
| Protective bromination | Malonaldehyde, ethylene glycol, p-TsOH, toluene, 110 °C, 6h | 81.1 | Intermediate I obtained |
| Boronation | Intermediate III, sodium acetate, diamyl diboron, Pd(PPh3)Cl2, THF, 50-60 °C, 20h | 90.9 | High purity, crystallized product |
Conversion to Hydrochloride Salt
While the above methods focus on the boronic acid pinacol ester or free acid, conversion to the hydrochloride salt is typically achieved by:
- Treating the boronic acid with hydrochloric acid in an appropriate solvent.
- Precipitation or crystallization of the hydrochloride salt.
- This step enhances compound stability and facilitates handling.
Summary and Comparative Analysis
| Aspect | Pd-Catalyzed Borylation Method | Multi-Step Malonaldehyde Route |
|---|---|---|
| Starting Material | 1-Boc-4-halogenopyrazole | Malonaldehyde |
| Number of Steps | 2 main steps (borylation, deprotection) | 4 steps (protective bromination, methylation, cyclization, boronation) |
| Catalyst | Pd-based (ferrocene ligand or triphenylphosphine) | Pd(PPh3)Cl2 |
| Solvents | Alcohols (ethanol, isopropanol), toluene | Toluene, tetrahydrofuran, chloroform |
| Reaction Temperature | 25–110 °C (borylation), 140–180 °C (deprotection) | 40–110 °C depending on step |
| Yield | ~80–86% intermediate, ~80% final product | ~81% intermediate, ~91% final product |
| Purification | Filtration, extraction, crystallization | Filtration, drying, crystallization |
| Industrial Scalability | High | High |
| Waste and Cost | Moderate waste, moderate cost | Low waste, cost-effective |
Research Findings and Practical Considerations
- The palladium-catalyzed borylation approach is favored for its simplicity and high efficiency, especially when starting from halogenated pyrazoles.
- The malonaldehyde route offers a cost-effective alternative with fewer wastes and good yields, suitable for large-scale synthesis.
- Both methods require careful control of atmosphere (nitrogen or inert gas) to prevent catalyst deactivation.
- Purification steps are crucial to remove palladium residues and by-products, ensuring pharmaceutical-grade purity.
- Conversion to the hydrochloride salt is a straightforward final step to improve compound handling and stability.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, making it valuable in the synthesis of biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone, depending on the reaction conditions and oxidizing agents used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as sodium hydroxide or potassium carbonate for deprotonation and activation of the boronic acid group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Pyrazoles: Formed through substitution reactions.
Scientific Research Applications
Medicinal Chemistry
One of the prominent applications of 1,3,5-trimethyl-1H-pyrazole-4-boronic acid is in the field of medicinal chemistry. It serves as a building block for the synthesis of biologically active compounds. For instance, modifications of pyrazole derivatives have shown potential against various diseases such as trypanosomiasis.
A study highlighted that derivatives of pyrazoles were developed to target Trypanosoma brucei N-myristoyltransferase, demonstrating the importance of pyrazole structures in drug development for neglected tropical diseases . The compound's ability to enhance blood-brain barrier permeability was crucial for developing therapeutics for central nervous system infections.
Organic Synthesis
In organic synthesis, 1,3,5-trimethyl-1H-pyrazole-4-boronic acid is utilized as a reagent in cross-coupling reactions. It facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions, which are essential in constructing complex organic molecules.
Table 1: Key Reactions Involving 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki Coupling | Formation of biaryl compounds | |
| C–C Bond Formation | Used as a coupling agent for aryl halides | |
| Synthesis of Drugs | Building block for anti-parasitic agents |
Agrochemical Applications
The compound has also been explored for its potential use in agrochemicals. Boronic acids are known for their herbicidal properties and can be modified to develop new agrochemical agents that target specific pathways in plants or pests.
Case Study 1: Anti-parasitic Activity
In a study focusing on the optimization of pyrazole derivatives against Trypanosoma brucei, researchers synthesized several compounds based on the structure of 1,3,5-trimethyl-1H-pyrazole-4-boronic acid. The most promising derivatives exhibited IC50 values in the low micromolar range and demonstrated significant efficacy in mouse models .
Table 2: Efficacy Data from Case Study
| Compound ID | IC50 (µM) | Efficacy in Mouse Model (mg/kg) |
|---|---|---|
| Compound A | 0.002 | 12.5 |
| Compound B | 0.003 | 50 |
| Compound C | 0.005 | Not effective |
Case Study 2: Cross-Coupling Reactions
In another study investigating the use of boronic acids in organic synthesis, researchers successfully employed 1,3,5-trimethyl-1H-pyrazole-4-boronic acid in Suzuki coupling reactions to synthesize complex biaryl structures with high yields . The stability and reactivity of this compound made it an ideal candidate for such transformations.
Table 3: Yield Data from Cross-Coupling Reactions
| Reaction Conditions | Yield (%) |
|---|---|
| Aryl Halide + Boronic Acid | 85 |
| Aryl Halide + Base | >90 |
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride is primarily related to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The pyrazole ring can also interact with biological targets, modulating their activity through binding to specific sites.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazole Boronic Acid Derivatives
Key Differentiators
Solubility: The hydrochloride salt form significantly improves solubility in polar solvents compared to non-salt analogues (e.g., pinacol ester) or free boronic acids. This aligns with trends observed in other hydrochloride-containing pharmaceuticals, such as Nicardipine Hydrochloride, which exhibits pH-dependent stability .
Reactivity :
- The trifluoromethyl derivative (CAS 1046832-21-6) shows enhanced reactivity due to the electron-withdrawing CF₃ group, favoring electrophilic substitution.
- The pinacol ester (CAS 844891-04-9) acts as a protected boronic acid, ideal for moisture-sensitive reactions but requires deprotection for cross-coupling .
Stability Profiles
Hydrochloride salts, including the target compound, often demonstrate improved stability under acidic conditions. For example, Cyproheptadine Hydrochloride retains integrity at pH 5.0 , suggesting similar behavior for the target compound in buffered systems. In contrast, pinacol esters degrade under acidic or aqueous conditions, necessitating anhydrous reaction setups .
Research Implications
- Pharmaceutical Applications : Hydrochloride salts are prevalent in drug formulations (e.g., Jatrorrhizine Hydrochloride in ) for enhanced bioavailability. The target compound’s solubility makes it a candidate for drug intermediates.

- Synthetic Utility : The free boronic acid form (without HCl) is more reactive in cross-couplings, while the hydrochloride form is preferable for aqueous-phase reactions.
Biological Activity
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride (CAS No. 1162262-38-5) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a pyrazole ring, which is known for its role in various pharmacological applications, including anticancer and antibacterial activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₁₂BClN₂O₂
- Molecular Weight : 190.43 g/mol
- CAS Number : 1162262-38-5
Anticancer Activity
Recent studies have highlighted the potential of 1H-pyrazole derivatives as anticancer agents. The compound has shown promising antiproliferative effects against various cancer cell lines. Notably, compounds containing the pyrazole moiety have been linked to:
- Inhibition of Cancer Cell Proliferation : Research indicates that 1H-pyrazole derivatives can inhibit the growth of cancer cells such as lung, breast (MDA-MB-231), and liver (HepG2) cancers .
- Mechanisms of Action : The anticancer activity is attributed to the inhibition of key targets such as topoisomerase II, EGFR, and VEGFR .
Table 1: Anticancer Activity of Pyrazole Derivatives
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that pyrazole derivatives exhibit significant antibacterial activity against a range of pathogens. The mechanism often involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.
Trypanocidal Activity
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid has been investigated for its potential use against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies demonstrated:
- Potent Inhibition : The compound showed IC50 values as low as 0.002 μM against TbNMT*, indicating strong efficacy .
- In Vivo Efficacy : In mouse models, it was effective at doses as low as 12.5 mg/kg for stage 1 human African trypanosomiasis .
Case Studies
Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:
- Case Study on Anticancer Efficacy :
- Case Study on Trypanosomiasis Treatment :
Q & A
Q. What are the key considerations for synthesizing 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride?
The synthesis typically involves functionalizing a pre-existing pyrazole scaffold. For example, brominated intermediates (e.g., 4-bromo-1,3,5-trimethyl-1H-pyrazole) can undergo Suzuki-Miyaura cross-coupling with boronic acids under palladium catalysis. The hydrochloride salt is formed via acid-base reactions, often using HCl in a solvent like ethanol. Critical parameters include reaction temperature (60–80°C for cross-coupling), stoichiometry of the palladium catalyst (e.g., Pd(PPh₃)₄), and purification via recrystallization or column chromatography .
Q. How is the purity of this compound validated in academic research?
Purity is assessed using HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm), a mobile phase of methanol and phosphate buffer (pH 6.5), and UV detection at 207–254 nm. Calibration curves (linearity: r ≥ 0.999) and recovery studies (98–102%) ensure accuracy. Residual solvents are quantified via GC-MS, adhering to ICH guidelines .
Q. What spectroscopic methods confirm its structural integrity?
- ¹H/¹³C NMR : Methyl groups on the pyrazole ring appear as singlets (δ 2.1–2.5 ppm for CH₃). The boronic acid proton is typically absent due to exchange broadening but confirmed via derivatization.
- IR : B-O stretching (1340–1390 cm⁻¹) and N-H (hydrochloride) at ~2500 cm⁻¹.
- Mass Spectrometry : ESI-MS shows [M+H]⁺ with expected isotopic patterns for boron (¹⁰B/¹¹B) .
Advanced Research Questions
Q. How do steric effects from the trimethylpyrazole scaffold influence Suzuki-Miyaura coupling efficiency?
The 1,3,5-trimethyl groups create steric hindrance, slowing transmetallation and increasing reaction times. Optimizing ligand choice (e.g., SPhos instead of PPh₃) and using polar aprotic solvents (DMF or THF) can improve yields. Kinetic studies (e.g., monitoring via ¹¹B NMR) reveal intermediate boronate complexes, guiding temperature adjustments .
Q. What strategies mitigate hydrolysis of the boronic acid moiety during storage?
The hydrochloride form enhances stability by reducing boronic acid’s propensity to form cyclic anhydrides. Storage at –20°C in anhydrous DMSO or ethanol (with molecular sieves) minimizes hydrolysis. Lyophilization is preferred for long-term stability, with periodic FTIR monitoring for B-O bond integrity .
Q. How does this compound perform in synthesizing heterocyclic drug candidates?
It serves as a boronate partner in synthesizing kinase inhibitors or antiviral agents. For example, coupling with halogenated indoles or pyridines yields biaryl motifs. Reaction yields drop with electron-deficient partners (e.g., nitro-substituted aromatics), necessitating microwave-assisted heating (100–120°C) or elevated catalyst loading (5 mol% Pd) .
Methodological Challenges
Q. How are solubility issues addressed in aqueous reaction conditions?
The hydrochloride salt improves aqueous solubility (≥50 mg/mL in pH 4–6 buffers). For hydrophobic substrates, co-solvents like DMSO (10–20% v/v) or surfactants (e.g., CTAB) enhance dispersion. Dynamic light scattering (DLS) monitors colloidal stability during cross-coupling .
Q. What analytical techniques resolve discrepancies in reported biological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

